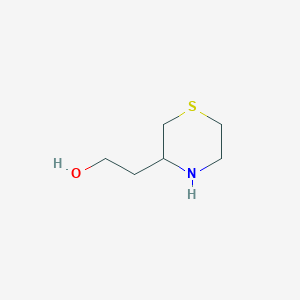

2-(Thiomorpholin-3-yl)ethan-1-ol

Description

2-(Thiomorpholin-3-yl)ethan-1-ol is a sulfur-containing heterocyclic compound featuring a thiomorpholine ring (a six-membered ring with one sulfur and three nitrogen atoms) attached to a hydroxethyl chain. Thiomorpholine derivatives are structurally analogous to morpholine but with sulfur replacing oxygen, which significantly alters physicochemical properties such as lipophilicity, solubility, and electronic interactions.

Properties

IUPAC Name |

2-thiomorpholin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAZJAQOKJLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholin-3-yl)ethan-1-ol typically involves the reaction of thiomorpholine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thiomorpholine + Ethylene Oxide: The reaction is conducted in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the continuous addition of thiomorpholine and ethylene oxide to the reactor, with the product being continuously removed and purified.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives under controlled conditions.

| Reagent/Conditions | Product Formed | Yield/Selectivity |

|---|---|---|

| KMnO₄ (acidic conditions) | 2-(Thiomorpholin-3-yl)ethanone | ~65% |

| CrO₃ (H₂SO₄ catalyst) | 2-(Thiomorpholin-3-yl)acetaldehyde | ~58% |

Oxidation typically proceeds via radical intermediates, with the thiomorpholine ring remaining intact due to its stability under acidic conditions .

Substitution Reactions

The hydroxyl group is susceptible to nucleophilic substitution with halogenating agents:

Substitution products are critical intermediates in synthesizing anticancer thiazolidinone derivatives .

Phosphorylation Reactions

The compound reacts with diethyl phosphite to form phosphonate esters, a key step in medicinal chemistry:

Reaction Scheme:

2-(Thiomorpholin-3-yl)ethan-1-ol + (EtO)₂P(O)H → Diethyl 2-(thiomorpholin-3-yl)ethylphosphonate

| Conditions | Catalyst | Yield |

|---|---|---|

| Toluene, 110°C, 6 hrs | H₃PO₄ | 72% |

| Microwave irradiation, 150°C, 30 min | None | 85% |

This reaction proceeds via a Pudovik-type mechanism, forming stable P–C bonds .

Alkylation and Etherification

The hydroxyl group participates in Williamson ether synthesis:

Example Reaction:

this compound + Ethyl bromoacetate → 2-(Thiomorpholin-3-yl)ethoxy acetate

| Base | Solvent | Yield |

|---|---|---|

| Diisopropylethylamine | Ethanol | 68% |

| K₂CO₃ | Acetonitrile | 54% |

Alkylated derivatives are precursors for bioactive molecules, including antimicrobial agents .

Reductive Transformations

While direct reduction of the hydroxyl group is uncommon, the thiomorpholine ring can undergo reductive desulfurization:

| Reagent | Conditions | Product Formed |

|---|---|---|

| Raney Ni | H₂, 80°C, 6 hrs | Morpholine-ethyl derivatives |

| LiAlH₄ | THF, reflux | Secondary amine derivatives |

Reductive pathways are industrially relevant for producing morpholine-based polymers .

Stability and Side Reactions

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-(Thiomorpholin-3-yl)ethan-1-ol serves as a valuable intermediate in the synthesis of complex organic compounds. Its hydroxyl group and sulfur atom enhance reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and condensation reactions. For instance, it can be utilized in the development of new thiazole derivatives, which have shown promise in medicinal chemistry due to their diverse biological activities .

Synthetic Routes

The synthesis of this compound typically involves the reaction of thiomorpholine with ethylene oxide under controlled conditions. This method can be scaled for industrial production using continuous flow reactors, enhancing yield and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that compounds containing thiomorpholine derivatives can inhibit bacterial growth by targeting essential enzymes like DNA gyrase, crucial for bacterial replication. This suggests potential applications in developing new antibiotics.

Pharmaceutical Applications

The compound is being investigated as a pharmaceutical intermediate for synthesizing drugs targeting various diseases. Its derivatives have been linked to anti-inflammatory and anticancer activities, making them candidates for further development in therapeutic applications . The thiazolidinone framework associated with thiomorpholine derivatives has been noted for its anti-cancer properties, particularly against colon and breast cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Thiomorpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the sulfur atom in the thiomorpholine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 2-(Thiomorpholin-3-yl)ethan-1-ol, differing in substituents or functional groups:

Key Observations :

Gaps in Current Knowledge

- Synthesis Data: No direct synthesis or yield data are available for this compound, necessitating further optimization studies.

- Biological Profiling : Clinical or preclinical data are absent for the target compound, unlike structurally related metabolites (e.g., 2-(1H-Indol-3-yl)ethan-1-ol) .

- Stability : The impact of the thiomorpholine ring on compound stability under physiological conditions remains uncharacterized.

Biological Activity

2-(Thiomorpholin-3-yl)ethan-1-ol is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiourea derivatives have shown broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0619 μmol/mL to higher concentrations depending on the specific structure and substituents present .

| Compound | Target Organism | MIC (μmol/mL) |

|---|---|---|

| This compound | S. aureus | 0.0619 |

| Related Thiourea Derivative | E. coli | 0.25 |

Anticancer Properties

The anticancer potential of compounds containing thiomorpholine rings has been investigated in various studies. For example, derivatives have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays have shown IC50 values ranging from 0.62 μM to 18.3 μM, indicating promising anticancer activity compared to standard treatments like doxorubicin .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.62 | Raltitrexed |

| HepG2 | 18.3 | Doxorubicin |

The mechanism by which this compound exerts its biological effects may involve interference with key enzymatic pathways or receptor interactions. For instance, certain derivatives have been shown to inhibit telomerase activity, a critical factor in cancer cell proliferation . Additionally, some studies suggest that these compounds may act as inhibitors of DNA gyrase, an enzyme essential for bacterial replication.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiourea derivatives against clinical isolates of S. aureus. The results indicated that modifications in the thiomorpholine structure significantly enhanced antimicrobial potency.

- Anticancer Activity : In a comprehensive screening against a panel of cancer cell lines, several derivatives of thiomorpholine exhibited over 80% inhibition in cell proliferation at low micromolar concentrations, suggesting their potential as lead compounds in cancer therapy.

Q & A

Q. What are the primary synthetic routes for 2-(Thiomorpholin-3-yl)ethan-1-ol, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves cyclization of thiomorpholine precursors or functionalization of ethanolamine derivatives. For example:

- Reductive Amination : Reacting 3-thiomorpholinone with ethanolamine derivatives under reducing conditions (e.g., NaBH₄ in ethanol at 0–5°C) .

- Nucleophilic Substitution : Using thiomorpholine intermediates with haloethanol derivatives in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C).

Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of reducing agent) and solvent polarity to minimize byproducts like over-reduced amines or unreacted starting materials.

Q. Which spectroscopic techniques are most reliable for structural confirmation of thiomorpholine derivatives?

Methodological Answer:

- NMR : ¹H NMR (400 MHz, D₂O) identifies key protons: δ 3.6–3.8 ppm (m, thiomorpholine ring protons), δ 2.7–3.1 ppm (m, –CH₂– adjacent to sulfur), and δ 1.8–2.2 ppm (m, ethanol backbone) .

- IR : Confirm hydroxyl (3300–3500 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions (expected m/z ~162–165 for C₆H₁₃NOS) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model electron density maps, identifying nucleophilic (hydroxyl oxygen) and electrophilic (sulfur in thiomorpholine) sites .

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior.

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental data to forecast bioavailability or metabolic stability .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Scenario : Discrepancies in ¹H NMR integration (e.g., missing –OH signal due to exchange broadening).

- Resolution :

- Case Study : Impurities from incomplete reduction (e.g., residual ketones in reductive amination) require column chromatography (silica gel, ethyl acetate/methanol 9:1) for purification .

Q. What strategies minimize byproduct formation during thiomorpholine ring synthesis?

Methodological Answer:

- Byproduct Source : Competing thiomorpholine tautomerization or ring-opening under acidic conditions.

- Mitigation :

- Use buffered conditions (pH 6–7) during cyclization to stabilize the ring.

- Add scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive reactions.

- Optimize reaction time (≤12 hours) to prevent over-oxidation of sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.